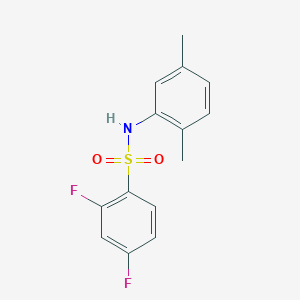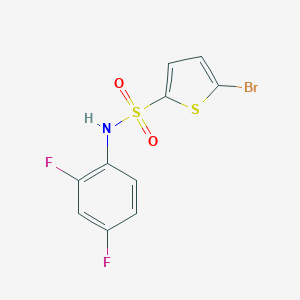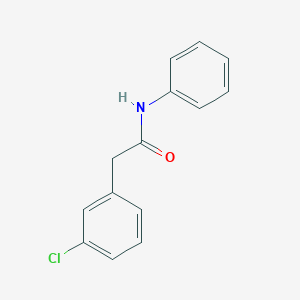![molecular formula C26H32N2O5 B265939 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265939.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained interest in the scientific community due to its potential applications in medicine and biochemistry. The compound is a pyrrolidinone derivative and has been shown to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. The compound may also induce apoptosis, a process of programmed cell death, in cancer cells. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The antiviral activity of the compound may be due to its ability to interfere with the viral replication cycle.
Biochemical and Physiological Effects:
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. It has also been found to reduce the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity. Additionally, the compound has been shown to possess antiviral activity against influenza virus.
実験室実験の利点と制限
The advantages of using 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its ability to inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and exhibit antiviral activity against influenza virus. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate the compound's mechanism of action and its potential applications in medicine and biochemistry. Another direction is to study the compound's pharmacokinetics and toxicity in vivo. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity. Finally, the compound could be tested for its activity against other types of cancer and viruses.
合成法
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction between 4-isopropoxybenzoyl chloride and 2-methoxyphenylacetic acid, followed by the addition of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole. The resulting compound is then treated with pyrrolidine to yield the final product.
科学的研究の応用
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in medicine and biochemistry. The compound has been shown to possess antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antiviral activity against influenza virus.
特性
製品名 |
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C26H32N2O5 |
分子量 |
452.5 g/mol |
IUPAC名 |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O5/c1-17(2)33-19-13-11-18(12-14-19)24(29)22-23(20-9-6-7-10-21(20)32-5)28(26(31)25(22)30)16-8-15-27(3)4/h6-7,9-14,17,23,29H,8,15-16H2,1-5H3/b24-22+ |
InChIキー |
OUHSLZRZDKFFRS-ZNTNEXAZSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=CC=C3OC)/[O-] |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3OC)O |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=CC=C3OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)


![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)

